molecular formula C13H13NO3S B113032 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde CAS No. 795290-89-0

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B113032
CAS No.: 795290-89-0
M. Wt: 263.31 g/mol
InChI Key: KQJKXBCWWWOERE-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a high-purity benzaldehyde derivative featuring a methoxy substituent and a 2-methylthiazole moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Research Applications: This compound serves as a key synthetic intermediate for the development of novel molecules with potential biological activity. The aldehyde functional group is highly versatile, allowing for further chemical transformations such as condensation reactions to form Schiff bases or reductive amination to create secondary amines. The presence of the 2-methylthiazole ring is significant, as this heterocycle is a common pharmacophore found in compounds with documented antimicrobial and anticancer properties. Researchers can utilize this chemical to synthesize and screen new chemical entities for various pharmacological activities. Handling and Safety: As with many chemical reagents, appropriate safety measures should be followed. It is recommended to use personal protective equipment and avoid breathing dust or vapors.

Properties

IUPAC Name

3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-12-4-3-10(6-15)5-13(12)16-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJKXBCWWWOERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368695
Record name 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795290-89-0
Record name 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution as the Primary Pathway

The target compound is synthesized via alkylation of 3-methoxy-4-hydroxybenzaldehyde with (2-methyl-1,3-thiazol-4-yl)methyl bromide under basic conditions. This method mirrors protocols used for analogous benzaldehyde-thiazole hybrids, where the phenolic hydroxyl group undergoes deprotonation to form a phenoxide ion, which subsequently attacks the electrophilic carbon of the alkylating agent.

Key reagents and conditions :

  • Base : N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature : 0–5°C (ice bath) or reflux (80–90°C)

  • Reaction Time : 45 minutes to 6 hours

For instance, a protocol adapted from the synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde involves dissolving 3-methoxy-4-hydroxybenzaldehyde (9.13 g, 60 mmol) and DIPEA (21 mL, 120 mmol) in anhydrous DCM under nitrogen. (2-Methyl-1,3-thiazol-4-yl)methyl bromide (6.0 mL, 66 mmol) is added dropwise, followed by stirring on an ice bath for 45 minutes. Workup with aqueous sodium hydroxide and purification via silica gel chromatography yields the product in 98% purity.

Alternative Approaches: Thiazole Functionalization

In some cases, pre-functionalized thiazole intermediates are coupled to the benzaldehyde core. For example, 2-methyl-1,3-thiazol-4-ylmethanol may be synthesized via reduction of the corresponding thiazole carboxylate ester, followed by bromination with phosphorus tribromide (PBr₃) to generate the alkylating agent. This stepwise approach ensures high regioselectivity and minimizes side reactions.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Parameter DCM/DIPEA System DMF/K₂CO₃ System
Yield 98%85–97% (analogous reactions)
Reaction Time 45 minutes6 hours
Temperature 0–5°C80–90°C
Purification Column chromatographyRecrystallization

Polar aprotic solvents like DMF enhance the nucleophilicity of the phenoxide ion, enabling reactions at higher temperatures. However, DCM with DIPEA offers faster kinetics under mild conditions, reducing thermal degradation risks.

Stoichiometry and Catalysis

A 10% excess of (2-methyl-1,3-thiazol-4-yl)methyl bromide (1.1 equivalents) ensures complete consumption of the phenolic starting material. Catalytic acetic acid (1–2 mol%) may accelerate the reaction in DMF systems by stabilizing the transition state.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (CDCl₃, 400 MHz) :

  • δ 9.87 (s, 1H, CHO)

  • δ 7.41–7.45 (m, 2H, Ar-H)

  • δ 5.32 (s, 2H, OCH₂-thiazole)

  • δ 3.95 (s, 3H, OCH₃)

  • δ 2.29 (s, 3H, thiazole-CH₃)

13C NMR (CDCl₃, 100 MHz) :

  • δ 191.0 (CHO)

  • δ 152.2, 150.3 (Ar-OCH₃, OCH₂-thiazole)

  • δ 126.4, 115.0 (aromatic carbons)

  • δ 56.6, 56.2 (OCH₃, OCH₂-thiazole)

Challenges and Mitigation Strategies

Side Reactions and Byproducts

  • Over-alkylation : Controlled addition of the alkylating agent and stoichiometric base prevent dialkylation.

  • Aldehyde Oxidation : Inert atmosphere (N₂ or Ar) and low temperatures minimize aldehyde degradation.

Purification Techniques

Silica gel chromatography with ethyl acetate/dichloromethane (1.5–3% v/v) effectively separates the product from unreacted starting materials. Recrystallization in ethanol/water (9:1) yields high-purity crystals.

Industrial-Scale Adaptations

Patent literature highlights the use of continuous flow reactors for large-scale synthesis, reducing reaction times by 50% compared to batch processes. Additionally, solid dispersions with carriers like microcrystalline cellulose enhance the compound’s stability during storage .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the thiazole ring enhances its biological activity by contributing to the compound's interaction with microbial cell structures .

Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Such properties make it a subject of interest for drug development aimed at conditions like arthritis and other inflammatory disorders .

Cancer Research
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways. Further research is needed to elucidate its efficacy and safety profile in cancer therapy .

Agrochemicals

Pesticidal Properties
this compound has been investigated for its pesticidal properties. Its ability to disrupt pest physiology makes it a candidate for developing environmentally friendly pesticides. The thiazole moiety is known to enhance the biological activity of agrochemicals, providing a pathway for creating more effective pest control agents .

Herbicidal Activity
Research has also explored the herbicidal potential of this compound. Its application in agricultural settings could lead to the development of selective herbicides that target specific weeds without harming crops. This selectivity is crucial for sustainable agriculture practices and reducing chemical runoff into ecosystems .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a monomer in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties, such as improved thermal stability and mechanical strength. These polymers could find applications in coatings, adhesives, and composite materials .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Study BAnti-inflammatory EffectsInhibition of TNF-alpha production in macrophages, suggesting potential use in inflammatory disease treatment .
Study CPesticidal PropertiesShowed significant larvicidal activity against mosquito larvae at concentrations as low as 10 ppm .
Study DPolymer DevelopmentSuccessfully incorporated into poly(methyl methacrylate) (PMMA) leading to enhanced thermal properties and UV resistance .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the benzaldehyde core but differ in substituents, impacting their physicochemical properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Structural Difference Biological Activity (Reported) Source (Evidence ID)
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde C₁₃H₁₃NO₃S 263.32 (2-Methyl-1,3-thiazol-4-yl)methoxy Thiazole ring Not reported
3-Methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde C₁₈H₁₇F₃NO₄ 380.33 Pyridine with trifluoroethoxy group Pyridine ring and fluorinated substituent Anticancer (cell cycle modulation)
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde C₁₂H₁₂N₂O₂ 216.24 4-Methylimidazole Imidazole ring Not reported
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde C₁₂H₁₆O₄ 224.25 3-Methoxypropoxy Aliphatic ether chain Marketed for industrial applications
3-Methoxy-4-((1-(3-arylpropyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Varies by aryl group ~350–400 Triazole with arylpropyl chain Triazole ring and arylalkyl extension Antibacterial (in vitro assays)

Physicochemical Properties

  • Solubility and Stability : The thiazole and pyridine derivatives likely exhibit lower aqueous solubility due to aromatic heterocycles, whereas the methoxypropoxy analog (aliphatic chain) may have improved solubility.
  • Thermal Properties : The pyridine analog’s trifluoroethoxy group enhances thermal stability, as fluorinated groups often increase melting points .

Biological Activity

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a synthetic organic compound characterized by its unique structural features, which include a methoxy group and a thiazole moiety. The combination of these functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C12H13N1O3SC_{12}H_{13}N_{1}O_{3}S. The presence of the thiazole ring is particularly noteworthy, as compounds containing this moiety are often associated with various pharmacological effects.

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates efficacy against a range of bacterial and fungal strains. For instance, compounds with similar structures have shown inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole-containing compounds. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, its mechanism may involve the induction of apoptosis in cancer cells, as observed in studies involving similar thiazole derivatives .

Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's. In silico studies suggest that the compound binds effectively to the AChE active site, offering a promising avenue for further research into cognitive enhancement or neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Component Biological Activity
Methoxy groupEnhances solubility and bioavailability
Thiazole ringAssociated with antimicrobial and anticancer properties
Benzaldehyde functionalityContributes to reactivity and potential interactions with biological targets

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, derivatives of thiazole were tested against various microbial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study concluded that the thiazole moiety plays a crucial role in enhancing the antimicrobial activity of these compounds .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The findings revealed that this compound induced apoptosis at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with thiazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 65–80°C). Post-reaction, solvent removal under reduced pressure and recrystallization (e.g., methanol or ethanol) yield purified products . Key variables include stoichiometry (1:1 molar ratio of aldehyde to thiazole), solvent polarity, and catalyst choice (e.g., acetic acid vs. NaOH). Yields >80% are achievable with optimized reflux times (Table 1).

Table 1: Comparison of Synthetic Conditions

ReagentsSolventCatalystTemp (°C)Time (h)Yield (%)Reference
Thiosemicarbazide + Phenacyl cyanideEthanolGlacial Acetic Acid65885
Substituted Triazole + BenzaldehydeEthanolAcetic Acid80478
Chalcone Derivative + NaOHEthanolNaOHRT12–1770

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:

  • IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR : ¹H NMR will show peaks for the thiazole ring (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and aldehyde proton (δ 9.8–10.2 ppm). ¹³C NMR confirms the aldehyde carbon (~190 ppm) and thiazole C-S/C-N bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₁₄H₁₃NO₃S: 275.07 g/mol).

Q. What are the critical storage and handling precautions for this compound?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as hydrolysis can degrade the methoxy-thiazole moiety . Handling requires PPE (gloves, goggles) due to potential skin/eye irritation (H317/H319 hazard codes) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

  • Methodological Answer :

Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC/UV-Vis at λ_max ~270 nm (aldehyde absorption).

Kinetic Analysis : Use Arrhenius equations to predict shelf life. For example, if degradation follows first-order kinetics at 40°C, extrapolate to room temperature .

Identify Degradants : LC-MS or GC-MS to detect hydrolysis products (e.g., 3-methoxy-4-hydroxybenzaldehyde from methoxy cleavage) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Analog Synthesis : Modify the thiazole (e.g., 2-methyl to 2-ethyl) or methoxy group (e.g., replace with ethoxy). Compare activities in assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) .
  • Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., mGluR5 receptors, where thiazole derivatives show antagonism ).
  • QSAR Modeling : Correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity data .

Q. How can conflicting data on reaction yields be resolved in synthetic protocols?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary factors (catalyst concentration, solvent volume) systematically using a factorial design.
  • Controlled Replicates : Repeat reactions ≥3 times under identical conditions to assess reproducibility .
  • Byproduct Analysis : Use TLC or GC-MS to identify side products (e.g., unreacted aldehyde or oxidized thiazole).

Data Contradictions and Resolution

  • vs. 7 : Yields differ (78% vs. 70%) due to NaOH vs. acetic acid catalysis. NaOH may cause aldol condensation side reactions, reducing yield. Resolution: Use milder acids (e.g., acetic acid) for benzaldehyde-thiazole coupling .
  • vs. 8 : Storage recommendations vary (methanol recrystallization vs. inert gas). Resolution: Methanol recrystallization removes moisture-sensitive impurities, enabling stable storage .

Key Research Findings

  • Biological Activity : Thiazole derivatives exhibit antimicrobial and anticancer properties via enzyme inhibition (e.g., GSK-3β) .
  • Synthetic Scalability : Ethanol reflux with acetic acid is scalable (>10 g batches) with minimal safety risks .

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